molecular formula C18H28N2O4S B11357633 N-(1-methoxypropan-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(1-methoxypropan-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11357633
M. Wt: 368.5 g/mol
InChI Key: RCLNDDRXBNRYAB-UHFFFAOYSA-N
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Description

N-(1-METHOXYPROPAN-2-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H28N2O4S/c1-14-4-6-16(7-5-14)13-25(22,23)20-10-8-17(9-11-20)18(21)19-15(2)12-24-3/h4-7,15,17H,8-13H2,1-3H3,(H,19,21)

InChI Key

RCLNDDRXBNRYAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC(C)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHOXYPROPAN-2-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the methoxypropan-2-yl group, and attachment of the 4-methylphenylmethanesulfonyl group. Common reagents and conditions used in these reactions include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of Methoxypropan-2-yl Group: This step may involve alkylation reactions using methoxypropan-2-yl halides.

    Attachment of 4-Methylphenylmethanesulfonyl Group: This can be done using sulfonylation reactions with appropriate sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHOXYPROPAN-2-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxypropan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(1-METHOXYPROPAN-2-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.

    Pathway Modulation: The compound could influence various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(1-METHOXYPROPAN-2-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Unique due to its specific substituents and potential biological activities.

    Other Piperidine Derivatives: Compounds with similar core structures but different substituents, such as N-(1-METHOXYPROPAN-2-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE.

Uniqueness

The uniqueness of N-(1-METHOXYPROPAN-2-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperidine derivatives.

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